molecular formula C20H21NO4 B2395545 [2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 731839-93-3

[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2395545
CAS No.: 731839-93-3
M. Wt: 339.391
InChI Key: UPWAHMFGZSILSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate is an organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a tert-butyl group, an aniline moiety, and a formylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction between 4-tert-butylaniline and 4-formylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a suitable solvent such as ethanol, and a catalyst may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology can further optimize the process by providing efficient mixing and heat transfer.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 4-carboxybenzoate derivative.

    Reduction: 4-hydroxymethylbenzoate derivative.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the formyl group allows for the formation of Schiff bases with amino groups in proteins, facilitating the study of protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug precursor. Its structural features make it a candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of [2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: A precursor in the synthesis of [2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate.

    4-formylbenzoic acid: Another precursor used in the synthesis.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the combination of its tert-butyl group, aniline moiety, and formylbenzoate ester. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[2-(4-tert-butylanilino)-2-oxoethyl] 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-20(2,3)16-8-10-17(11-9-16)21-18(23)13-25-19(24)15-6-4-14(12-22)5-7-15/h4-12H,13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWAHMFGZSILSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.